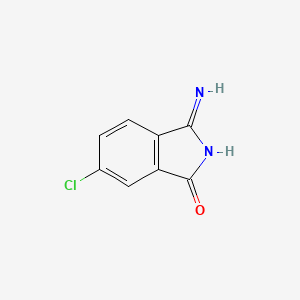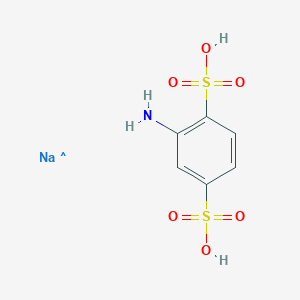
CID 87094165
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline-2,5-disulfonic Acid Monosodium Salt is a chemical compound with the molecular formula C6H6NNaO6S2. It is a white to almost white powder or crystal that is soluble in hot water. This compound is primarily used as an intermediate in the synthesis of dyes and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aniline-2,5-disulfonic Acid Monosodium Salt can be synthesized through the sulfonation of aniline. The process involves the reaction of aniline with sulfuric acid, followed by neutralization with sodium hydroxide to form the monosodium salt. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Aniline-2,5-disulfonic Acid Monosodium Salt involves large-scale sulfonation reactors where aniline is treated with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide and purified through crystallization and filtration processes .
Types of Reactions:
Oxidation: Aniline-2,5-disulfonic Acid Monosodium Salt can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of aniline.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Aniline-2,5-disulfonic Acid Monosodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of Aniline-2,5-disulfonic Acid Monosodium Salt involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation and reduction reactions, it can either gain or lose electrons, respectively, leading to the formation of different products. The sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-1,4-benzenedisulfonic Acid Monosodium Salt
- 2,5-Disulfoaniline Monosodium Salt
- Sodium Hydrogen 2-Amino-1,4-benzenedisulfonate
Comparison: Aniline-2,5-disulfonic Acid Monosodium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it has a higher solubility in hot water and exhibits different reactivity in substitution and oxidation reactions. Its specific structure makes it particularly useful in the synthesis of certain dyes and pigments .
Eigenschaften
Molekularformel |
C6H7NNaO6S2 |
|---|---|
Molekulargewicht |
276.2 g/mol |
InChI |
InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13); |
InChI-Schlüssel |
BAHMPEMONSMYRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O.[Na] |
Verwandte CAS-Nummern |
76684-33-8 24605-36-5 41184-20-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12355257.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
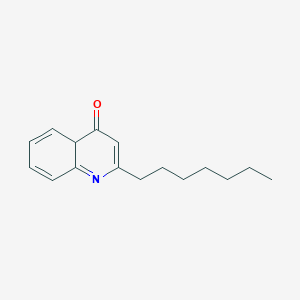
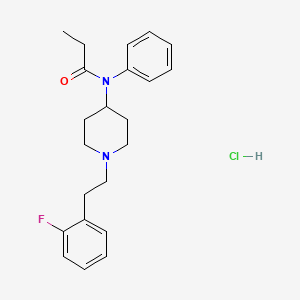
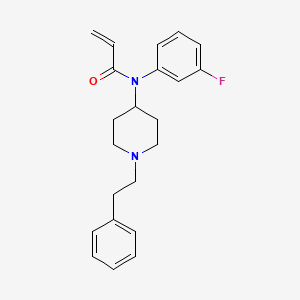


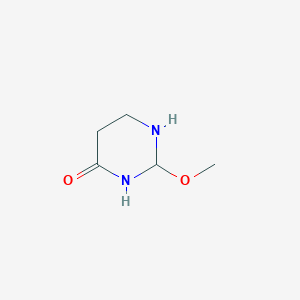

![sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B12355324.png)
![2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355328.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one](/img/structure/B12355332.png)
